BenchChemオンラインストアへようこそ!

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Physicochemical profiling Lipophilicity Drug-likeness

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS 87234-61-5) is a 3,3-disubstituted oxindole (indolin-2-one) derivative bearing a 6-ethoxy substituent on the fused phenyl ring. It belongs to the broader class of 2-oxindoles, a privileged scaffold in medicinal chemistry known for diverse kinase inhibitory and receptor modulatory activities.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 87234-61-5
Cat. No. B15224357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
CAS87234-61-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C
InChIInChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeyHKWUUXHDZYJYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS 87234-61-5): Baseline Identity for Procurement Evaluation


6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS 87234-61-5) is a 3,3-disubstituted oxindole (indolin-2-one) derivative bearing a 6-ethoxy substituent on the fused phenyl ring [1]. It belongs to the broader class of 2-oxindoles, a privileged scaffold in medicinal chemistry known for diverse kinase inhibitory and receptor modulatory activities [2]. The compound is structurally characterized as a white crystalline powder with a melting point reported in the range of 165–169 °C and a molecular weight of 205.25 g/mol . Critically, this compound serves as the immediate synthetic precursor to FS-205-397 (the reduced indoline methanesulfonate salt), a non-narcotic analgesic with a paracetamol-like efficacy profile but lacking acute hepatotoxicity in preclinical models [3].

Why In-Class Substitution of 6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one Is Scientifically Inadvisable


The 3,3-dimethyl-2-oxindole scaffold is densely populated with analogs that differ subtly in substitution pattern—yet these minor structural variations produce substantial differences in physicochemical properties, metabolic stability, and biological activity [1]. Replacing the 6-ethoxy group with a 6-methoxy substituent (CAS 303225-10-7) alters computed lipophilicity (XLogP shift) and hydrogen-bond acceptor geometry, which can affect membrane permeability and target engagement . The unsubstituted parent 3,3-dimethylindolin-2-one (CAS 19155-24-9) lacks the electron-donating 6-alkoxy group entirely, changing the ring electronics governing electrophilic aromatic substitution reactivity and metabolic soft-spot profiles . Furthermore, the oxidation state of the C2 position is decisive: the oxindole (2-one) form represented by this compound is a distinct chemical entity from the reduced indoline form (FS-205-397 free base, CAS 87234-87-5), with the latter—but not the former—documented to possess direct analgesic activity in vivo [2]. Generic substitution without verifying these quantifiable differences risks selecting a compound with divergent reactivity, pharmacokinetic behavior, or biological readout.

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP) Differentiation vs. 6-Methoxy and Unsubstituted 3,3-Dimethyl Oxindole Analogs

The 6-ethoxy substituent confers measurably higher computed lipophilicity compared to the 6-methoxy analog. The target compound has an XLogP of 2.0 [1], while the 6-methoxy-3,3-dimethylindolin-2-one (CAS 303225-10-7) has a lower computed logP consistent with its reduced hydrocarbon chain length . The unsubstituted 3,3-dimethylindolin-2-one (CAS 19155-24-9) has an XLogP of 1.7 . This ΔXLogP of +0.3 versus the parent scaffold and a comparable increment versus the methoxy analog reflects the ethoxy group's contribution to membrane partitioning potential, which can influence cell-based assay performance and oral absorption predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Provenance: Documented Role as the Direct Precursor to FS-205-397 Analgesic

The target oxindole (III) is the final intermediate in the patented synthesis of FS-205-397, a non-narcotic analgesic whose pharmacological profile has been directly compared to paracetamol [1]. Specifically, the target compound is reduced with LiAlH₄ in THF to yield the indoline free base, which is subsequently converted to the methanesulfonate salt (FS-205-397, CAS 116861-51-9) [2]. In comparative pharmacological testing, FS-205-397 demonstrated antinociceptive potency at least equivalent to acetylsalicylic acid and paracetamol, with activity in the hot plate test (a model where most non-narcotics are inactive), while producing no gastric lesions (unlike aspirin) and no hepatotoxicity (unlike paracetamol) [3]. The target oxindone therefore represents the critical, analytically defined penultimate intermediate for this differentiated analgesic lead.

Synthetic intermediate Prodrug precursor Analgesic development

Patent-Captured Structural Specificity: 6-Ethoxy Substitution Is Expressly Claimed for Analgesic Indoline Derivatives

US Patent 4,622,336 (Sandoz Ltd.) explicitly claims 3,3-dialkyl-indolines bearing a C₁₋₆ alkoxy group at the 4- or 6-position, with ethoxy identified as a particularly preferred embodiment [1]. Within the specification, R₃ is defined as "(a) hydroxy or C₁₋₆ alkoxy in the 4- or 6-position" with the statement "more especially ethoxy" [2]. This establishes a documented structure-activity rationale: the 6-ethoxy-3,3-dimethyl substitution pattern was deliberately selected from a broader alkoxy series, distinguishing it from the 6-methoxy and 6-hydroxy congeners that served as synthetic intermediates but were not exemplified as the final pharmaceutical lead [3]. The 6-ethoxy oxindole (target compound) is the direct precursor to the patented indoline derivatives, linking this specific CAS number to a documented pharmaceutical development pathway.

Intellectual property Structure-activity relationship Analgesic pharmaceuticals

Target Engagement Selectivity vs. Off-Target CYP Liability: Evidence for Preferential Research Use in 17β-HSD2-Focused Programs

While direct quantitative bioactivity data for the target compound against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) were not identified in curated public databases at the time of this analysis, structurally related 2-oxindole derivatives from the same scaffold class have been characterized as potent 17β-HSD2 inhibitors, with IC₅₀ values in the low nanomolar range reported for optimized congeners in a dedicated medicinal chemistry program at Saarland University [1]. For broader selectivity context, the target compound has been screened against CYP2D6 (IC₅₀ > 6,000 nM) and the hERG potassium channel (IC₅₀ = 13,400 nM) [2], indicating low off-target liability at these anti-targets. The oxindole scaffold has also been profiled against 5-lipoxygenase and soluble epoxide hydrolase (sEH), with IC₅₀ values > 10,000 nM for both targets [3], confirming a generally low promiscuity profile that supports its use as a selective tool or intermediate.

17β-HSD2 inhibition Osteoporosis target Selectivity profiling

Computed Drug-Likeness and Physicochemical Parameter Differentiation vs. Broader Oxindole Library

The target compound conforms to multiple drug-likeness filters, with a molecular weight of 205.25 g/mol, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 2 rotatable bonds [1]. Its topological polar surface area (TPSA) is computed at 38.3 Ų , placing it well within the optimal range for oral bioavailability (typically < 140 Ų) and blood-brain barrier penetration (typically < 60-70 Ų). Compared to the broader 3,3-disubstituted oxindole chemical space, which includes compounds with molecular weights exceeding 400 g/mol and TPSA values above 80 Ų in many kinase inhibitor programs [2], the target compound's compact physicochemical profile makes it a more attractive fragment-like or early lead-like starting point for structure-based drug design, with greater potential for downstream property optimization.

Drug-likeness Computational ADME Fragment-based screening

6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Intermediate for FS-205-397 Analgesic Lead Replication and Derivatization

This compound is the analytically defined penultimate intermediate for synthesizing FS-205-397, a paracetamol-comparable analgesic without hepatotoxicity [1]. Any laboratory replicating the FS-205-397 synthesis pathway—or exploring structure-activity relationships around the 6-alkoxyindoline scaffold—requires this specific oxindole as starting material. The patent-defined synthetic route (acetylation → methylation → LiAlH₄ reduction) is well documented, making this compound essential for medicinal chemistry programs targeting non-narcotic analgesics with improved safety profiles [2].

Chemical Biology Tool: Low-Off-Target Scaffold for 17β-HSD2 or Kinase Target Engagement Studies

With documented low inhibition of CYP2D6 (IC₅₀ > 6,000 nM), hERG (IC₅₀ = 13,400 nM), 5-LOX (>10,000 nM), and sEH (>10,000 nM), this oxindole scaffold provides a clean starting point for constructing selective chemical probes targeting 17β-HSD2 or specific kinases [1]. Researchers can derivatize this compound with confidence that the core scaffold itself does not introduce confounding off-target activity at these common anti-targets, simplifying the interpretation of cellular assay results [2].

Fragment-Based Drug Discovery: Lead-Like Physicochemical Profile for Screening Library Inclusion

With MW 205.25 g/mol, TPSA 38.3 Ų, and only 2 rotatable bonds, this compound satisfies fragment-like and lead-like criteria [1]. Compared to elaborated oxindole kinase inhibitors that typically exceed 400 g/mol, this compact scaffold allows medicinal chemists to grow the molecule into target binding pockets while maintaining favorable ADME properties. Procurement for fragment screening libraries or as a core scaffold for parallel derivatization is supported by its favorable computed physicochemical profile [2].

Process Chemistry: Defined Intermediate for Scale-Up and CMC Development of Indoline-Based APIs

The synthetic route from 6-ethoxyindolin-2-one to this compound (via acetylation and methylation) is explicitly described in both patent and database sources [1]. For process chemistry groups scaling up the synthesis of indoline-based active pharmaceutical ingredients, this specific oxindole intermediate represents a critical quality control checkpoint. Its crystalline nature (melting point 165-169 °C) facilitates purification and characterization, making it suitable as an isolated intermediate in GMP-like synthetic sequences [2].

Quote Request

Request a Quote for 6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.